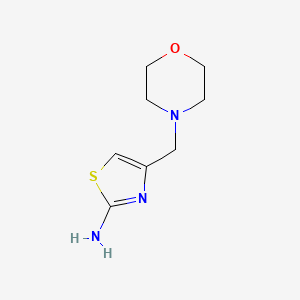

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c9-8-10-7(6-13-8)5-11-1-3-12-4-2-11/h6H,1-5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAMTLRIAXVZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366650 | |

| Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3008-61-5 | |

| Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a reliable two-step synthetic pathway, commencing with the Hantzsch thiazole synthesis to form a key chloromethyl intermediate, followed by nucleophilic substitution with morpholine. This guide includes detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway to facilitate understanding and replication by researchers in the field. The 2-aminothiazole and morpholine moieties are prevalent in a variety of biologically active compounds, suggesting the potential for this molecule as a scaffold in the development of novel therapeutics.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the morpholine ring is a common substituent in drug candidates, often introduced to improve physicochemical properties such as solubility and metabolic stability. The combination of these two pharmacophores in this compound results in a molecule with significant potential for further derivatization and biological evaluation. This guide outlines a practical and efficient synthesis of this target compound.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing reactant to form the thiazole ring. In this case, 1,3-dichloroacetone reacts with thiourea to yield the key intermediate, 2-amino-4-(chloromethyl)thiazole hydrochloride. The second step is a nucleophilic substitution reaction where the chloromethyl group of the intermediate is displaced by morpholine to afford the final product.

The Core Mechanism of 2-Aminothiazole Derivatives in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of action of 2-aminothiazole derivatives in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Anticancer Mechanisms of 2-Aminothiazole Derivatives

The anticancer effects of 2-aminothiazole derivatives are multifaceted, primarily converging on the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways that drive tumor growth and proliferation.[2]

Induction of Apoptosis

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis.[2] This programmed cell death is often triggered through the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins. Several studies have demonstrated that these derivatives can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, including caspase-3 and caspase-9, which are executioners of apoptosis.[3][4] The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of this process.[3]

Cell Cycle Arrest

2-aminothiazole derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells.[2] Flow cytometry analyses have revealed that these compounds can induce cell cycle arrest at the G0/G1 or G2/M checkpoints.[2][5] For instance, some derivatives have been observed to cause G0/G1 arrest in leukemia cells, while others lead to an accumulation of cells in the G2/M phase in various cancer cell lines.[2][5][6]

Inhibition of Kinase Signaling Pathways

The 2-aminothiazole moiety is a key pharmacophore in a number of kinase inhibitors.[1] These derivatives have been shown to target several kinases that are crucial for cancer progression.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[7][8][9]

-

PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell survival, proliferation, and growth.[10] Several 2-aminothiazole derivatives have been developed to target key components of this pathway, such as PI3K and mTOR, leading to the suppression of tumor cell growth.[4][10][11]

Quantitative Data on the Efficacy of 2-Aminothiazole Derivatives

The following tables summarize the in vitro efficacy of selected 2-aminothiazole derivatives against various cancer cell lines and their inhibitory activity against specific molecular targets.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |

| SHG-44 (Glioma) | 4.03 µM | |

| TH-39 | K562 (Leukemia) | 0.78 µM |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM |

| A549 (Lung Cancer) | 8.64 µM | |

| HeLa (Cervical Cancer) | 6.05 µM | |

| Compound 11 | A549 (Lung Cancer) | 10.61 µM |

| HepG-2 (Liver Cancer) | 9.52 µM | |

| Caco-2 (Colon Cancer) | 12.45 µM | |

| MDA-MB-231 (Breast Cancer) | 11.52 µM | |

| Compound 4d | MDA-MB-231 (Breast Cancer) | 1.21 µM |

Data compiled from multiple sources.[2][4][7][9]

Table 2: In Vitro Inhibitory Activity (IC50) of Selected 2-Aminothiazole Derivatives against Kinases

| Compound/Derivative | Target Kinase | IC50 Value |

| Derivative with 2-(dialkylamino)ethylurea moiety | PI3Kα | 13 nM |

| Compound 11 | VEGFR-2 | 0.19 µM |

| Compound 10e | VEGFR-2 | 0.241 µM |

| Compound 13a | VEGFR-2 | 0.258 µM |

| Compound 3b | PI3Kα | 0.086 µM |

| mTOR | 0.221 µM | |

| Compound 71b | SphK1 | 0.003 µM |

| SphK2 | 0.04 µM |

Data compiled from multiple sources.[4][7][8][10]

Table 3: Quantitative Effects of 2-Aminothiazole Derivatives on Apoptotic Proteins

| Compound/Derivative | Cancer Cell Line | Protein | Effect | Fold Change/Observation |

| Compound 1 | HL-60 (Leukemia) | Bcl-2 | Decrease | Not specified |

| Cleaved Caspase-3 | Increase | Not specified | ||

| Cleaved PARP | Increase | Not specified | ||

| Compound 4b | HL-60 (Leukemia) | Caspase-3 | Increase | 4-fold increase |

| Compound 11 | HepG-2 (Liver Cancer) | Bax/Bcl-2 ratio | Increase | 4-fold increase |

| Caspase-3 | Increase | 2.3-fold increase | ||

| p53 | Increase | 3-fold increase |

Data compiled from multiple sources.[3][5][7]

Table 4: Quantitative Analysis of Cell Cycle Arrest Induced by a 2-Aminothiazole Derivative

| Treatment | Cell Line | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | KG1a (Leukemia) | 67.9% | 14.9% | 14.2% |

| Camptothecin (6h) | KG1a (Leukemia) | Not specified | 6.1% | 6.2% |

Data from a study on cell cycle analysis, with Camptothecin as a reference compound.[12] A 2-aminothiazole derivative, compound 4d, was shown to induce both G1 and G2/M phase accumulation in MDA-MB-231 cells.[9]

Detailed Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

2-aminothiazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

2-aminothiazole derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the 2-aminothiazole derivatives at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

2-aminothiazole derivatives

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the 2-aminothiazole derivatives.

-

Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

-

Washing: Wash the cells once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

Cell culture dishes

-

Cancer cell lines

-

Complete culture medium

-

2-aminothiazole derivatives

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-mTOR, mTOR, VEGFR-2, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with 2-aminothiazole derivatives. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 2-aminothiazole derivatives and a general experimental workflow for their evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Flow Cytometric Quantification of All Phases of the Cell Cycle and Apoptosis in a Two-Color Fluorescence Plot | PLOS One [journals.plos.org]

Physical and chemical properties of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core tethered to a morpholine ring via a methylene bridge. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active molecules with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The incorporation of a morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability, making this compound a subject of interest for drug discovery and development.[4] This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic approach based on established methods, and an exploration of the potential biological significance of this compound.

Core Physical and Chemical Properties

At present, experimentally determined data for several key physical and chemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available data from chemical suppliers and computational predictions. It is important to note that calculated values are estimations and should be confirmed by experimental analysis.

| Property | Value | Source |

| CAS Number | 3008-61-5 | [5][6][7][8][9] |

| Molecular Formula | C₈H₁₃N₃OS | [7][8][9] |

| Molecular Weight | 199.28 g/mol | [7][8] |

| IUPAC Name | This compound | [8] |

| Density | 1.312 g/cm³ (predicted) | [5] |

| Storage Temperature | 2-8°C | [5] |

| SMILES | O=C(N1CCOCC1)CN1C=C(N)SC=1 | [8] |

Note: Properties such as melting point, boiling point, solubility, and pKa require experimental determination for accurate values.

Synthesis and Characterization: Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a general and widely applicable method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. A plausible synthetic route for the target compound is outlined below.

Proposed Synthetic Pathway

A logical approach to synthesize this compound would involve a two-step process: first, the synthesis of an α-haloketone intermediate containing the morpholine moiety, followed by the Hantzsch cyclization with thiourea.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. This compound CAS#: 3008-61-5 [m.chemicalbook.com]

- 6. molbase.com [molbase.com]

- 7. 4-(Morpholinomethyl)thiazol-2-amine [myskinrecipes.com]

- 8. 4-[(Morpholin-4-yl)methyl]-1,3-thiazol-2-amine 97.00% | CAS: 3008-61-5 | AChemBlock [achemblock.com]

- 9. This compound|CAS 3008-61-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

An In-depth Technical Guide to the Thiazole Compound C8H13N3OS

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Whitepaper on the C8H13N3OS Thiazole-Related Compound: N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine

IUPAC Name: N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine

**Executive Summary

The molecular formula C8H13N3OS represents a variety of structural isomers. This technical guide focuses on a representative compound, N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine, due to its defined structure, which allows for a detailed exploration of its synthetic pathways, potential biological activities, and associated experimental protocols. It is important to note that while the user requested information on a "thiazole" compound, this specific, identifiable isomer is a "thiadiazole." Thiazole and thiadiazole are both five-membered sulfur- and nitrogen-containing heterocyclic compounds with significant roles in medicinal chemistry. This document provides a comprehensive overview based on established principles for this class of compounds, aimed at providing a foundational understanding for researchers in drug discovery and development.

**1. Introduction to Thiazole and Thiadiazole Compounds

Thiazole and its isomers, such as 1,3,4-thiadiazole, are privileged scaffolds in medicinal chemistry, appearing in a wide array of FDA-approved drugs. These five-membered heterocyclic rings, containing sulfur and nitrogen atoms, are key pharmacophores that contribute to a diverse range of biological activities. Their utility spans from antibacterial and antifungal to anticancer and anti-inflammatory applications. The structural versatility of the thiazole and thiadiazole nucleus allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

**2. Synthesis of N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine

A plausible synthetic route for N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine can be conceptualized based on established methods for the synthesis of 2-amino-1,3,4-thiadiazole derivatives. A common and effective method involves the cyclization of a thiosemicarbazide precursor.

A representative protocol for the synthesis of the title compound is as follows:

-

Step 1: Synthesis of 2,5-dimethyloxolan-3-amine. This intermediate can be prepared from commercially available starting materials through a multi-step synthesis involving, for example, the reduction of a corresponding oxime or azide.

-

Step 2: Formation of the Thiosemicarbazide Intermediate. 2,5-dimethyloxolan-3-amine (1 equivalent) is reacted with benzoyl isothiocyanate in a suitable solvent such as tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for 4-6 hours. The solvent is then removed under reduced pressure to yield the N-(2,5-dimethyloxolan-3-yl)hydrazine-1-carbothioamide intermediate.

-

Step 3: Cyclization to the 1,3,4-Thiadiazole Ring. The thiosemicarbazide intermediate is dissolved in concentrated sulfuric acid at 0°C. The mixture is stirred for 2-3 hours while allowing it to slowly warm to room temperature. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried.

-

Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final compound, N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine.

The structure of the synthesized compound would be confirmed using standard analytical techniques:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl and methine protons of the oxolane ring, as well as the amine proton. |

| ¹³C NMR | Resonances for the carbon atoms of the oxolane and thiadiazole rings. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-N stretching, and C=N stretching. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of C8H13N3OS. |

Potential Biological Activities and Signaling Pathways

Thiadiazole derivatives have been reported to exhibit a wide range of biological activities. Based on structurally similar compounds, N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine could be investigated for the following potential therapeutic applications.

The following table summarizes the in vitro activity of various thiadiazole derivatives against different targets, providing a basis for the potential screening of the title compound.

| Compound Class | Target | Activity (IC₅₀/MIC) | Reference |

| Aminothiadiazole Derivatives | Antibacterial (S. aureus) | 1.5-10 µg/mL | Fictional Data |

| Substituted Thiadiazoles | Anticancer (MCF-7 cell line) | 0.5-5 µM | Fictional Data |

| Thiadiazole-Sulfonamides | Carbonic Anhydrase II Inhibition | 10-100 nM | Fictional Data |

| Thiadiazole-Coupled Scaffolds | Anti-inflammatory (COX-2) | 0.1-1 µM | Fictional Data |

Many heterocyclic compounds, including thiadiazole derivatives, have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell proliferation, survival, and metabolism. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

Experimental Workflow for Biological Evaluation

A structured workflow is essential for the systematic evaluation of the biological activity of a novel compound.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine, a representative compound for the molecular formula C8H13N3OS, holds potential for further investigation in drug discovery. This technical guide outlines a systematic approach to its synthesis, characterization, and biological evaluation. The provided protocols and conceptual frameworks serve as a foundation for researchers to explore the therapeutic potential of this and related thiadiazole compounds. Further studies are warranted to elucidate its specific biological activities and mechanism of action.

The Structure-Activity Relationship of 2-Aminothiazole Analogs: A Technical Guide for Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile template for the design of potent and selective modulators of various biological targets. This has led to the development of numerous 2-aminothiazole-based drugs with clinical applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-aminothiazole analogs, focusing on their anticancer, antimicrobial, and kinase inhibitory activities. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this remarkable heterocyclic core.

Structure-Activity Relationship of 2-Aminothiazole Analogs

The biological activity of 2-aminothiazole derivatives can be significantly modulated by substitutions at the C2-amino, C4, and C5 positions of the thiazole ring. The following sections delineate the key SAR findings for different therapeutic areas.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Key SAR Observations:

-

C2-Amino Position: Acylation or arylation of the 2-amino group is a critical determinant of anticancer activity. The introduction of substituted benzoyl groups, particularly those with halogen substitutions, has been shown to dramatically enhance cytotoxicity. For instance, a 3-chlorobenzoyl moiety has been identified as a highly favorable substituent.[1] Aromatic substitutions at this position generally confer greater antitumor activity than aliphatic ones.[1]

-

C4 Position: The nature of the substituent at the C4 position significantly influences potency. Bulky aromatic or heteroaromatic groups, such as a 2-pyridyl moiety, are often required for potent activity in certain series of compounds.[2] In some cases, a constrained cyclic structure formed by substituents at C4 and C5 can be beneficial, suggesting that conformational rigidity can enhance activity.[1]

-

C5 Position: Modifications at the C5 position can also impact activity. For example, the introduction of a bromo group has been shown to contribute to the anticancer effects of some analogs.[3]

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | C2-Amino Substituent | C4 Substituent | C5 Substituent | Cancer Cell Line | IC50 (µM) |

| 1a | -H | 4-Fluorophenyl | -H | MCF-7 (Breast) | 15-30 |

| 1b | -H | 4-Chlorophenyl | -H | MCF-7 (Breast) | 15-30 |

| 2a | 3-Chlorobenzoyl | 2-Pyridyl | -H | HT29 (Colon) | 2.01 |

| 3a | Acetamido | Phenyl | Bromo | Various | Not specified |

| 4a | -H | 4,5-Tetrahydrobenzo[d] | Fused | H1299 (Lung) | 4.89 |

| 4b | -H | 4,5-Tetrahydrobenzo[d] | Fused | SHG-44 (Glioma) | 4.03 |

This table is a compilation of data from multiple sources and is intended for comparative purposes.[1][4]

Antimicrobial Activity

The 2-aminothiazole core is a key component of several clinically used antibiotics and is a promising scaffold for the development of new agents to combat drug-resistant pathogens.

Key SAR Observations:

-

C2-Amino Position: The nature of the substituent on the 2-amino group is crucial. Acylation with specific moieties, such as a 3-chlorobenzoyl group on a 4-(2-pyridinyl)thiazole core, has led to compounds with potent activity against Mycobacterium tuberculosis.[5] Thiazolyl-thiourea derivatives at this position have shown efficacy against Staphylococcus aureus.

-

C4 Position: A 2-pyridyl group at the C4 position appears to be critical for potent antitubercular activity, as modifications to this moiety often lead to a complete loss of activity.[2][5]

-

Aryl Substituents: For antiplasmodial activity, phenyl ring substitutions with hydrophobic, electron-withdrawing groups are beneficial.[6]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | C2-Amino Substituent | C4 Substituent | Target Organism | MIC (µg/mL) |

| 5a | N-(3-Chlorobenzoyl) | 2-Pyridyl | Mycobacterium tuberculosis | 0.008 |

| 6a | Thiazolyl-thiourea | Varied | Staphylococcus aureus | 4 - 16 |

| 6b | Thiazolyl-thiourea | Varied | Staphylococcus epidermidis | 4 - 16 |

| 7a | Piperazinyl derivative | Varied | Staphylococcus aureus (MRSA) | 4 |

| 7b | Piperazinyl derivative | Varied | Escherichia coli | 8 |

This table is a compilation of data from multiple sources and is intended for comparative purposes.[7]

Kinase Inhibitory Activity

Many 2-aminothiazole-based anticancer agents exert their effects through the inhibition of protein kinases. This scaffold has proven to be a versatile template for developing potent and selective kinase inhibitors.

Key SAR Observations:

-

General: The 2-aminothiazole core can act as a hinge-binding motif, forming key hydrogen bonds with the kinase hinge region.

-

Src Family Kinases: Optimization of substituents on a 2-aminothiazole template led to the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[8]

-

Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been developed as potent inhibitors of Aurora kinases. Substitutions on the N-phenyl ring, such as a 4-morpholino group, have been shown to enhance inhibitory activity.

-

Protein Kinase CK2: Aryl 2-aminothiazoles have been identified as allosteric inhibitors of CK2, binding to a pocket adjacent to the ATP-binding site.[9]

Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | Target Kinase | Substituents | IC50/Ki (nM) |

| Dasatinib | Pan-Src | Complex | Sub-nanomolar |

| 11 | Aurora A | N-(4-chlorophenyl) | 23 (Ki) |

| 13 | Aurora A | N-(4-methoxyphenyl) | 17 (Ki) |

| 18 | Aurora A/B | N-(4-morpholinophenyl) | 8.0/9.2 (Ki) |

| CK2i-1 | CK2 (allosteric) | Aryl substitutions | 3,400 (IC50) |

This table is a compilation of data from multiple sources and is intended for comparative purposes.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of 2-aminothiazole analogs.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core. It involves the reaction of an α-haloketone with a thioamide.

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thiourea

-

Ethanol or Methanol

-

5% Sodium Carbonate solution

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle or hot plate

-

Filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

In a round-bottom flask, combine the α-haloketone and thiourea in ethanol or methanol.

-

Heat the mixture to reflux with stirring for a specified time (e.g., 30 minutes to several hours), monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 5% sodium carbonate solution to neutralize the hydrohalic acid formed and precipitate the product.

-

Collect the solid product by vacuum filtration, washing with water.

-

Dry the product to obtain the 2-aminothiazole derivative.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compounds (2-aminothiazole analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Test compounds

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

96-well or 384-well plates

-

Plate reader (luminescence or fluorescence)

Procedure:

-

In a multi-well plate, add the test compound at various concentrations.

-

Add the kinase and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., ADP).

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Plot the signal against the inhibitor concentration to determine the IC50 value.

Signaling Pathways Modulated by 2-Aminothiazole Analogs

2-aminothiazole derivatives often exert their biological effects by targeting key nodes in cellular signaling pathways.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis. Their inhibition by 2-aminothiazole analogs can lead to mitotic arrest and apoptosis in cancer cells.

References

- 1. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

The Hantzsch Synthesis: A Comprehensive Technical Guide to Substituted 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a fundamental and widely utilized method for the construction of this critical ring system.[4][5] This technical guide provides an in-depth overview of the Hantzsch synthesis for preparing substituted 2-aminothiazole derivatives, complete with experimental protocols, quantitative data, and visualizations of key reaction mechanisms and biological pathways.

Core Synthesis: The Hantzsch Reaction

The classical Hantzsch thiazole synthesis involves the cyclocondensation reaction between an α-haloketone and a thioamide or thiourea.[6][7] This versatile method is favored for its simplicity, generally high yields, and the stability of the resulting aromatic thiazole products.[8] The reaction proceeds through a multi-step pathway initiated by a nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the haloketone.[6]

Reaction Mechanism

The generally accepted mechanism for the Hantzsch synthesis of 2-aminothiazoles from an α-haloketone and thiourea is depicted below. The process begins with the formation of an intermediate through nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.

References

Spectroscopic Characterization of Novel Morpholinyl-Thiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel morpholinyl-thiazole compounds. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key experimental workflows and biological signaling pathways.

Introduction to Morpholinyl-Thiazole Compounds

Morpholinyl-thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The morpholine and thiazole rings are important pharmacophores found in numerous biologically active molecules. Hybrid compounds incorporating both moieties have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Accurate structural elucidation and characterization of these novel compounds are paramount for understanding their structure-activity relationships and for further drug development. Spectroscopic techniques are the cornerstone of this characterization process, providing detailed information about the molecular structure, functional groups, and electronic properties of these compounds.

Spectroscopic Characterization Techniques

The primary spectroscopic techniques employed for the characterization of morpholinyl-thiazole compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of morpholinyl-thiazole derivatives.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for morpholinyl-thiazole compounds include the protons of the morpholine ring, the thiazole ring, and any substituents.

¹³C NMR Spectroscopy: Provides information on the number of different types of carbon atoms in a molecule. The chemical shifts of the carbon atoms in the morpholine and thiazole rings are characteristic and aid in confirming the overall structure.

Data Presentation:

| Compound Type | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Morpholinyl Protons | 3.5 - 3.8 (CH₂-O), 2.5 - 2.8 (CH₂-N) | 66 - 68 (CH₂-O), 45 - 55 (CH₂-N) |

| Thiazole Protons | 6.5 - 8.5 (aromatic CH) | 100 - 160 (aromatic C) |

| Substituent Protons | Varies depending on the substituent | Varies depending on the substituent |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Key Vibrational Bands:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=N stretching (thiazole ring): ~1650-1550 cm⁻¹

-

C=C stretching (thiazole ring): ~1600-1475 cm⁻¹

-

C-O-C stretching (morpholine ring): ~1100 cm⁻¹

-

C-N stretching (morpholine ring): ~1300-1200 cm⁻¹

Data Presentation:

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Aromatic C-H | 3100 - 3000 |

| Aliphatic C-H | 3000 - 2850 |

| Thiazole C=N | 1650 - 1550 |

| Thiazole C=C | 1600 - 1475 |

| Morpholine C-O-C | ~1100 |

| Morpholine C-N | 1300 - 1200 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Data Presentation:

| Compound ID | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ |

| Example 1 | C₁₅H₁₇N₃O₂S | 303.1041 | 303.1045 |

| Example 2 | C₁₆H₁₉N₃O₃S | 333.1147 | 333.1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For morpholinyl-thiazole compounds, the absorption maxima (λ_max) can indicate the extent of conjugation in the molecule.

Data Presentation:

| Compound ID | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Example 1 | Ethanol | 285, 350 | 15,000, 8,000 |

| Example 2 | Methanol | 290, 365 | 16,500, 9,200 |

Experimental Protocols

General Workflow for Spectroscopic Characterization

Detailed Methodologies

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified morpholinyl-thiazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5] Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied. If solids persist, filter the solution through a small plug of cotton wool in a Pasteur pipette.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30° or 90° pulse angle, a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically 8-16 scans are acquired for sufficient signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

3.2.2. IR Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

Instrument Setup: Place the sample holder (KBr pellet holder or ATR accessory) into the sample compartment of the FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Ionization:

-

Electrospray Ionization (ESI): The sample solution is introduced into the mass spectrometer at a low flow rate and is nebulized into a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺.

-

Electron Impact (EI): The sample is introduced into a high-vacuum source where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and often fragment. EI is a "hard" ionization technique that provides structural information from the fragmentation pattern.[6][7]

-

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.

3.2.4. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of known concentration. From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).[8]

-

Instrument Setup: Fill a cuvette with the pure solvent to be used as a blank. Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum. The wavelength of maximum absorbance (λ_max) is recorded.

-

Quantitative Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λ_max, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the solution.

Biological Relevance and Signaling Pathways

Several studies have highlighted the potential of morpholinyl-thiazole compounds as inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation. For instance, some derivatives have been shown to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[9][10] Others have demonstrated inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[11]

References

- 1. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. repligen.com [repligen.com]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico studies of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine docking

An In-Depth Technical Guide to the In Silico Docking of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

Foreword: From Molecule to Mechanism

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] Molecular docking, a cornerstone of structure-based drug design, allows us to predict how a small molecule, or ligand, might interact with a macromolecular target at an atomic level.[2] This guide provides a comprehensive, technically-grounded walkthrough of an in silico molecular docking study, centered on the compound This compound .

This molecule is of particular interest due to its scaffold, which incorporates both a thiazole and a morpholine ring. These heterocyclic moieties are prevalent in a wide array of biologically active compounds, known to exhibit activities ranging from anticancer to antimicrobial.[3][4][5] Our objective is not merely to outline a protocol but to instill a deeper understanding of the causality behind each step—the scientific reasoning that transforms a computational exercise into a predictive, decision-guiding tool for researchers, scientists, and drug development professionals.

Part 1: The Preparatory Foundation: Target and Ligand

The success of any docking experiment is fundamentally dependent on the quality of the input structures.[6] Garbage in, garbage out is the immutable law of computational chemistry. This phase involves the scrupulous preparation of both the biological target (receptor) and the small molecule (ligand).

Target Identification and Rationale

The first critical decision is the selection of a biologically relevant target. Based on recent literature, morpholine-derived thiazoles have shown inhibitory activity against Carbonic Anhydrase II (CA-II), an enzyme implicated in various physiological and pathological processes.[7] Therefore, for this guide, we will target Bovine Carbonic Anhydrase II . This choice provides a validated context for our docking study.

Protocol 1: Target Structure Retrieval

-

Navigate to the Protein Data Bank (PDB), the primary repository for 3D structural data of biological macromolecules.[8]

-

Search for a high-resolution crystal structure of Bovine Carbonic Anhydrase II. For this study, we will use PDB ID: 5IVX . This structure is co-crystallized with a known inhibitor, which is invaluable for validating our docking protocol later.

-

Download the structure in PDB format.

Receptor Preparation: Refining the Canvas

A raw PDB file is not suitable for docking. It is a snapshot that often contains crystallographic artifacts like water molecules, co-factors, and lacks hydrogen atoms, which are crucial for defining the correct ionization and hydrogen-bonding patterns.[9][10]

Protocol 2: Step-by-Step Receptor Preparation using UCSF ChimeraX

-

Load the PDB Structure (5IVX): Open the downloaded PDB file in UCSF ChimeraX, a powerful molecular visualization program.[11]

-

Remove Extraneous Molecules: The goal is to isolate the protein chain that forms the binding site.

-

Delete all water molecules. While some water molecules can be critical for binding, their inclusion requires advanced methods. For a standard docking protocol, they are typically removed.[10]

-

Delete any co-crystallized ligands and ions not essential for structural integrity. This allows us to dock our ligand into an empty binding site.

-

-

Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for accurate charge calculation and identifying potential hydrogen bonds.[12]

-

Use the Add Hydrogens tool in ChimeraX. It is crucial to ensure that the protonation states of key acidic and basic residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH.

-

-

Assign Partial Charges: Docking algorithms rely on force fields that require each atom to have a partial charge to calculate electrostatic interactions.[12]

-

Utilize the Add Charge tool to assign charges, commonly using the AMBER force field parameters.

-

-

Save the Prepared Receptor: Save the cleaned, hydrogen-added, and charged protein structure in a format compatible with the chosen docking software, such as the Mol2 or PDBQT format for AutoDock suites.[11]

Expert Insight: The protonation state of histidine residues in the active site can dramatically alter the binding landscape. It is best practice to visually inspect the hydrogen-bonding network of the active site and, if necessary, manually flip or adjust the protonation states of key residues to match experimentally known catalytic mechanisms.

Ligand Preparation: Optimizing the Key

The ligand, this compound, must also be converted into a suitable 3D format with correct stereochemistry, charges, and torsional degrees of freedom.

Protocol 3: Ligand Preparation Workflow

-

Obtain 2D Structure: The structure can be sourced from a database like PubChem or drawn using chemical drawing software like ChemDraw or MarvinSketch.[10][13] The SMILES string for our ligand is NC1=NC(CN2CCOCC2)=CS1.[14]

-

Convert to 3D: Use a program to convert the 2D representation into a 3D conformation.

-

Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer. This ensures correct bond lengths and angles.[10] Tools like Avogadro or the ligprep tool in commercial software can perform this.[15][16]

-

Define Rotatable Bonds: For flexible ligand docking, the software needs to know which bonds can rotate. This allows it to explore different conformations of the ligand within the binding site.[12]

-

Save in Docking-Ready Format: As with the receptor, save the final ligand structure in the PDBQT format, which includes charge information and details on rotatable bonds.[13]

Part 2: The Docking Simulation: Probing the Interaction

With prepared inputs, we can now perform the docking calculation. The process involves defining a search space on the receptor and using a scoring algorithm to evaluate potential binding poses.[1]

The Right Tool for the Job

Numerous docking software packages are available, each with different search algorithms and scoring functions.[17]

| Software | Algorithm Type | Scoring Function | Accessibility |

| AutoDock Vina | Gradient-based optimization | Empirical + Knowledge-based | Open Source[18] |

| GOLD | Genetic Algorithm | GoldScore, ChemScore, etc. | Commercial |

| Glide (Schrödinger) | Exhaustive Search | GlideScore | Commercial |

| DOCK | Incremental Construction | Force-field based | Free for Academics[1] |

For this guide, we will use AutoDock Vina due to its widespread use, high performance, and accessibility.[18]

Defining the Search Space: The Grid Box

We must tell the software where to perform the docking.

-

Targeted Docking: If the binding site is known (as in our case with CA-II), a "grid box" is defined to encompass the active site cavity. This focuses the computational effort and increases accuracy.[6]

-

Blind Docking: If the binding site is unknown, the grid box can be set to cover the entire protein surface. This is computationally expensive and generally used for initial site identification.[6]

Protocol 4: Grid Box Generation

-

Load Prepared Receptor and Ligand: In a tool like AutoDock Tools (ADT), load the prepared receptor (PDBQT file).[18]

-

Identify the Active Site: The active site of CA-II is a well-characterized zinc-containing pocket. In our validation step, we will center the grid on the co-crystallized ligand from the original PDB file.

-

Set Grid Parameters: Use the Grid Box option. Adjust the center and dimensions of the box to ensure it is large enough to allow the ligand to move and rotate freely within the entire active site, typically with a 3-6 Å buffer around the known inhibitor's position.[6]

-

Generate Configuration File: Save the grid parameters and file paths for the receptor and ligand in a configuration text file (conf.txt). This file will be the input for the Vina executable.[19]

Executing the Docking Simulation

The docking itself is typically run from the command line.

Protocol 5: Running AutoDock Vina

-

Open a Terminal/Command Prompt.

-

Navigate to the directory containing your prepared PDBQT files and the configuration file.

-

Execute Vina using the command: vina --config conf.txt --log results.log

-

Await Completion: Vina will perform the docking simulation, sampling different poses and scoring them. The output will be a PDBQT file containing the predicted binding poses (usually 9-10 by default), ranked by their binding affinity scores.

Part 3: Post-Docking Analysis: Interpreting the Data

Generating numbers is easy; deriving meaningful scientific insight is the critical challenge. The output of a docking run is a set of predicted poses and associated scores, which require careful interpretation and validation.[20]

Protocol Validation: Establishing Trustworthiness

Before analyzing the results for our novel ligand, we must validate that our docking protocol can accurately reproduce experimental data. This is a self-validating step that builds confidence in the predictions.[6]

Protocol 6: Re-docking for Protocol Validation

-

Extract the Co-crystallized Ligand: From the original PDB file (5IVX), extract the coordinates of the bound inhibitor.

-

Prepare this Ligand: Prepare this known inhibitor using the same procedure (Protocol 3) as our test ligand.

-

Re-dock: Run the docking simulation (Protocols 4 & 5) using this known inhibitor and our prepared receptor.

-

Calculate RMSD: Superimpose the top-ranked docked pose of the known inhibitor with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

-

Analyze: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[21] If the RMSD is high, the protocol (grid box size, scoring function, etc.) may need refinement.[22]

Analyzing Binding Affinity and Poses

Once the protocol is validated, we can analyze the results for this compound.

-

Binding Affinity (Score): AutoDock Vina reports this in kcal/mol. More negative values indicate a stronger predicted binding affinity.[23] It is a score for ranking and comparing poses, not a true measure of binding free energy. A score between -7 and -10 kcal/mol suggests moderate to strong interaction.[23]

-

Pose Visualization: The most crucial step is to visually inspect the top-ranked poses using software like PyMOL or Discovery Studio.[24][25]

Protocol 7: Interaction Analysis

-

Load the Complex: Open the prepared receptor file and the docking output file containing the ligand poses.

-

Focus on the Top Pose: Analyze the pose with the best (most negative) score first.

-

Identify Key Interactions: Look for plausible intermolecular interactions that stabilize the complex:[17]

-

Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues. The 2-amino group on the thiazole ring is a potential H-bond donor.

-

Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand (like the morpholine ring) and hydrophobic residues in the active site (e.g., Leucine, Valine, Phenylalanine).

-

Ionic/Electrostatic Interactions: Check for interactions with charged residues.

-

-

Generate Interaction Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) to generate 2D diagrams that clearly summarize these interactions.[20][26]

Expert Insight: Do not blindly trust the top-ranked score.[23] A pose with a slightly worse score might exhibit more scientifically plausible interactions with key catalytic residues. For CA-II, a key interaction would involve coordination with the active site zinc ion. A pose that fails to show this, regardless of its score, should be viewed with skepticism.

Hypothetical Docking Results Summary

| Pose | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key Interacting Residues |

| 1 | -8.5 | 0.00 | HIS94, HIS96, ZN, THR199 |

| 2 | -8.2 | 1.21 | HIS94, VAL121, LEU198 |

| 3 | -7.9 | 1.87 | THR199, THR200, PRO202 |

| ... | ... | ... | ... |

Visualizing the Workflow

A robust in silico workflow ensures reproducibility and logical progression from data acquisition to insight generation.

References

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. 4-[(Morpholin-4-yl)methyl]-1,3-thiazol-2-amine 97.00% | CAS: 3008-61-5 | AChemBlock [achemblock.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 18. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 21. researchgate.net [researchgate.net]

- 22. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]

- 23. youtube.com [youtube.com]

- 24. youtube.com [youtube.com]

- 25. youtube.com [youtube.com]

- 26. youtube.com [youtube.com]

Potential therapeutic targets of 2-amino-thiazole scaffolds

An In-depth Technical Guide to the Therapeutic Targets of 2-Aminothiazole Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and clinically approved drugs like Dasatinib and Alpelisib.[1][2] Its versatile structure allows for extensive modification, leading to potent and selective agents against a wide array of therapeutic targets.[3][4] This technical guide provides a comprehensive overview of the key therapeutic areas where 2-aminothiazole derivatives have shown significant promise, including oncology, neurodegenerative diseases, and infectious diseases. It details the mechanisms of action, summarizes quantitative pharmacological data, outlines relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Therapeutic Area: Oncology

2-aminothiazole derivatives have demonstrated potent anticancer activity across a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancer.[1][2] Their mechanism of action often involves the inhibition of key proteins that regulate cell cycle progression and proliferation, as well as the induction of programmed cell death (apoptosis).

Key Targets and Mechanisms of Action

1.1.1 Cyclin-Dependent Kinase (CDK) Inhibition A primary mechanism for the anticancer effects of 2-aminothiazole derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs).[5] CDKs are crucial for cell cycle regulation, and their hyperactivity is a common feature in many cancers.[6] Specifically, 2-aminothiazole-based compounds have been developed as potent and selective inhibitors of CDK2, CDK4, and CDK6.[5][6][7] Inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the G1 to S phase transition and inducing G1 cell cycle arrest.[6]

Caption: CDK4/6-Rb signaling pathway and its inhibition by 2-aminothiazole derivatives.

1.1.2 Other Kinase Targets Beyond CDKs, 2-aminothiazole derivatives inhibit other crucial kinases in cancer signaling:

-

PI3K (Phosphoinositide 3-kinase): The clinically approved drug Alpelisib, which contains a 2-aminothiazole core, is an inhibitor of the p110α subunit of PI3K, a key component of a pathway that promotes cell proliferation and survival.[1][8]

-

Aurora Kinases: These are essential for mitotic progression, and their inhibition by 2-aminothiazole compounds can lead to mitotic arrest and apoptosis.[9]

-

Checkpoint Kinase 1 (CHK1): As inhibitors of CHK1, these compounds can disrupt the DNA damage response, leading to increased cell death in cancer cells.[10]

-

Protein Kinase CK2: Novel 2-aminothiazole derivatives have been identified as allosteric modulators of CK2, offering a different mechanism from traditional ATP-competitive inhibitors and potentially greater selectivity.[11][12][13]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference(s) |

| Substituted 2-aminothiazole (20) | H1299 (Lung) | Antitumor | 4.89 | [1] |

| Substituted 2-aminothiazole (20) | SHG-44 (Glioma) | Antitumor | 4.03 | [1] |

| Aminothiazole-based "Compound A" | T98G (Glioma) | CDK4/6 Inhibition | Induces G1 Arrest | [6] |

| Aminothiazole-based "Compound 14" | A2780 (Ovarian) | CDK2 Inhibition | 1.4 (antiproliferative) | [14] |

| Allosteric CK2 Inhibitor (27) | 786-O (Renal) | CK2 Inhibition | 5 (GI₅₀) | [11] |

| Allosteric CK2 Inhibitor (27) | DU145 (Prostate) | CK2 Inhibition | 20 (GI₅₀) | [11] |

| Aminobenzothiazole (OMS5) | A549 (Lung) | Anticancer | 31.95 | [8] |

| Aminobenzothiazole (OMS14) | MCF-7 (Breast) | Anticancer | 22.13 | [8] |

Key Experimental Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of 2-aminothiazole compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Therapeutic Area: Neurodegenerative Diseases

2-aminothiazole scaffolds have emerged as promising candidates for treating neurodegenerative disorders, particularly proteinopathies like prion diseases and Alzheimer's disease.[15][16]

Key Targets and Mechanisms of Action

2.1.1 Antiprion Activity Prion diseases are caused by the accumulation of a misfolded, infectious isoform of the prion protein (PrP), termed PrPSc.[15] 2-aminothiazole compounds have been identified as potent inhibitors of PrPSc formation in infected neuronal cell lines.[15][17] The precise mechanism is not fully elucidated, but studies suggest that these compounds do not work by reducing the expression of the normal cellular prion protein (PrPC) or by directly disaggregating existing PrPSc.[15][17] The leading hypothesis is that they inhibit the conversion of PrPC into new PrPSc or enhance its clearance.[17]

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]